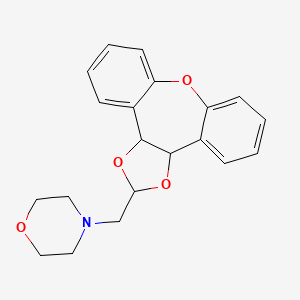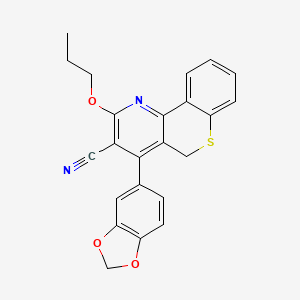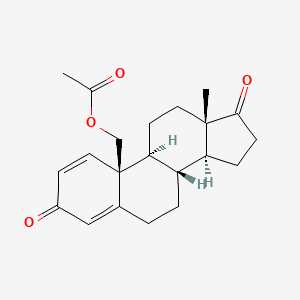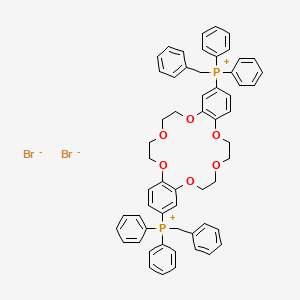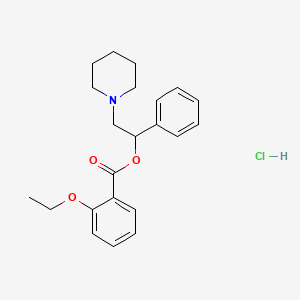
Benzoic acid, o-ethoxy-, alpha-(piperidinomethyl)benzyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound is characterized by the presence of a piperidine ring, a phenyl group, and an ester linkage, making it a versatile molecule for various chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride typically involves the esterification of alpha-Phenyl-1-piperidineethanol with o-ethoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. For example, it may inhibit certain enzymes, leading to altered levels of neurotransmitters in the brain, which can have therapeutic effects in neurological disorders .
Comparación Con Compuestos Similares
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in the synthesis of pharmaceuticals.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Biperiden: A muscarinic receptor antagonist used in the treatment of Parkinson’s disease.
Uniqueness: Alpha-Phenyl-1-piperidineethanol o-ethoxybenzoate (ester) hydrochloride is unique due to its specific structural features, including the phenyl group and ester linkage, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Propiedades
Número CAS |
102476-73-3 |
|---|---|
Fórmula molecular |
C22H28ClNO3 |
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
(1-phenyl-2-piperidin-1-ylethyl) 2-ethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C22H27NO3.ClH/c1-2-25-20-14-8-7-13-19(20)22(24)26-21(18-11-5-3-6-12-18)17-23-15-9-4-10-16-23;/h3,5-8,11-14,21H,2,4,9-10,15-17H2,1H3;1H |
Clave InChI |
CFMBZJPUEKHFBM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)OC(CN2CCCCC2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


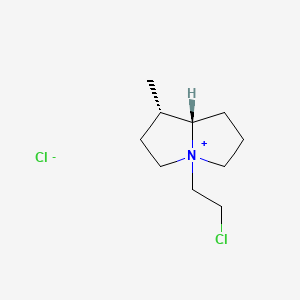
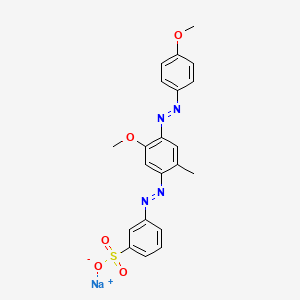
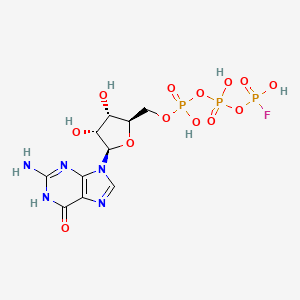
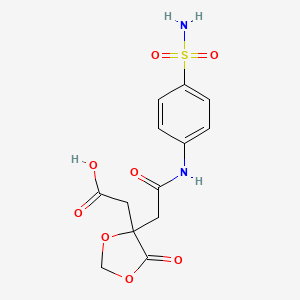
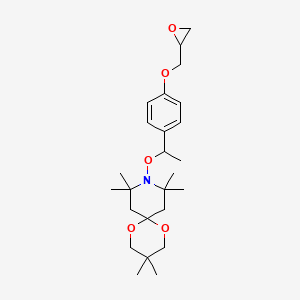
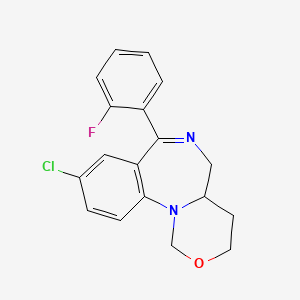
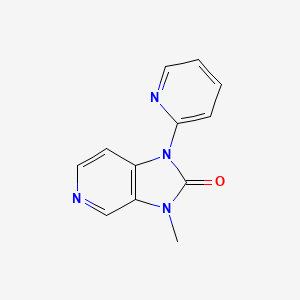
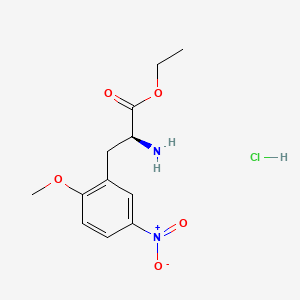
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)
